molecular formula C16H21F3N2O2 B15147777 Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate CAS No. 887590-20-7

Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate

Cat. No.: B15147777
CAS No.: 887590-20-7
M. Wt: 330.34 g/mol
InChI Key: IQMZEOCLIHRFKR-UHFFFAOYSA-N
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Description

Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butyl carbamate protecting group and a 2-(trifluoromethyl)phenylaminomethyl substituent. Azetidines, four-membered saturated nitrogen heterocycles, are valued in medicinal chemistry for their conformational rigidity and metabolic stability. The aminomethyl (-CH2-NH-) linker provides flexibility compared to direct N-aryl bonding, which may modulate steric and electronic properties .

Properties

CAS No.

887590-20-7

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

tert-butyl 3-[[2-(trifluoromethyl)anilino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-11(10-21)8-20-13-7-5-4-6-12(13)16(17,18)19/h4-7,11,20H,8-10H2,1-3H3

InChI Key

IQMZEOCLIHRFKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate conditions.

    Coupling with the Phenyl Group: The phenyl group can be introduced through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.

    Protection of the Carboxylate Group: The carboxylate group is often protected as a tert-butyl ester to prevent unwanted reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse chemical reactions influenced by its azetidine ring, trifluoromethyl group, and carboxylate ester. Key reaction types include:

1.1 Oxidation and Reduction

  • Oxidation : The azetidine ring or amino group may undergo oxidation using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic/basic conditions.

  • Reduction : Reduction of functional groups (e.g., carbonyls) can be achieved with lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) in anhydrous solvents like ether .

1.2 Substitution Reactions

  • Nucleophilic Substitution : The azetidine nitrogen or trifluoromethyl group may participate in substitutions, facilitated by nucleophiles (e.g., sodium azide, KCN) in polar aprotic solvents.

  • Fluorination : Introduction of fluorine atoms via reagents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride (HF) with trimethylamine .

1.3 Deprotection and Functional Group Interconversion

  • Boc Deprotection : The tert-butyl ester group can be removed using acidic reagents (e.g., trifluoroacetic acid, para-toluenesulfonic acid) .

  • Sulfonylation : Conversion of hydroxymethyl groups to tosyl or mesyl derivatives using para-toluenesulfonyl chloride or methanesulfonyl chloride, followed by fluorination .

1.4 Coupling Reactions

  • Amide Bond Formation : Reactions with benzyl chloroformate under basic conditions (e.g., triethylamine) to form amide derivatives .

Reagents and Reaction Conditions

The choice of reagents and conditions critically influences reaction outcomes:

Reaction Type Reagents Conditions Source
Reduction (e.g., carbonyl)LAH, Red-Al, NaBH₄, DIBAL-HAnhydrous ether, controlled temperature
FluorinationTBAF, HF/trimethylaminePolar aprotic solvents (e.g., DMF, DMSO)
SulfonylationPara-toluenesulfonyl chloride, methanesulfonyl chlorideTriethylamine, dichloromethane
Boc DeprotectionTrifluoroacetic acid, para-toluenesulfonic acidRoom temperature, aqueous workup
Amide CouplingBenzyl chloroformateTriethylamine, dichloromethane, room temperature

Mechanistic Insights

3.1 Steric and Electronic Effects
The trifluoromethyl group enhances lipophilicity and stabilizes intermediates via electron-withdrawing effects, influencing reaction pathways. The azetidine ring’s reactivity allows substitutions at nitrogen or adjacent carbons .

3.2 Purification and Stability
Post-reaction purification often involves aqueous extraction to remove byproducts (e.g., tert-butyl 3-(chloromethyl)azetidine-1-carboxylate) . DABCO (1,4-diazabicyclo[2.2.2]octane) is used to reduce impurities during fluorination steps .

Comparative Analysis of Hydride Reducing Agents

Agent Reaction Context Advantages Source
Sodium triacetoxyborohydrideReduction of amides or iminesMild, selective
Lithium aluminum hydrideReduction of carbonylsStrong reducing power
Sodium borohydrideReduction of ketones/alkenesCost-effective
Red-AlReduction of estersHigh efficiency

Research Findings from NMR and Reaction Protocols

The RSC supplementary data ( ) highlights specific transformations:

  • Acid-Mediated Deprotection : Trifluoroacetic acid removes tert-butyl esters, enabling subsequent coupling reactions .

  • Coupling with Benzyl Chloroformate : Forms amide derivatives (e.g., benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate) under basic conditions .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development. It is often used in structure-activity relationship (SAR) studies to understand the impact of structural modifications on biological activity.

Medicine

In medicine, the compound is explored for its therapeutic potential. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, such as metabolic stability and bioavailability. It is investigated for its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its binding affinity and selectivity for these targets. The compound can modulate the activity of these targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Molecular Formula: C15H19F3N2O2; Molar Mass: 316.32 g/mol . Key Difference: The meta-CF3 substitution reduces steric hindrance compared to the ortho-CF3 group in the target compound. This positional isomer may exhibit enhanced solubility due to reduced steric bulk.
  • Target Compound Structure: Ortho-CF3 substitution with a -CH2-NH- spacer. The methylene spacer enhances flexibility, possibly improving binding to target proteins.

Stereochemical and Pharmacological Considerations

  • (S)-tert-butyl 3-(2-oxo-2-(((4-(trifluoromethyl)phenyl)(3-(trifluoromethyl)pyridin-2-yl)methyl)amino)ethyl)azetidine-1-carboxylate (CAS 1416797-03-9) Structure: Pyridine ring, oxoethyl chain, and stereogenic center. Molecular Formula: C24H20F6N2O2; Molar Mass: 517.47 g/mol . Stereochemistry (S-configuration) may influence chiral recognition in biological systems.

Data Table: Comparative Analysis of Structural Analogs

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Yield Notable Spectral Data
Target Compound C16H20F3N2O2 ~329.34 2-CF3-phenylaminomethyl, tert-butyl N/A N/A
CAS 887580-44-1 C15H19F3N2O2 316.32 3-CF3-phenylamino, tert-butyl N/A N/A
Compound 58 C28H33F4N2O5 553.57 Tetrafluoropropyl, ethoxycarbonylphenoxy 35% 19F NMR: -70 ppm (CF3)
Compound 104 C29H32N3O6P 549.56 Diphenoxyphosphoryl, benzyloxycarbonyl 59% 1H NMR: δ 6.38 (dd, J=23.5 Hz)
CAS 1416797-03-9 C24H20F6N2O2 517.47 Pyridinyl, oxoethyl, S-configuration N/A N/A

Key Research Findings

Synthetic Challenges : Iodonium salts (used in Compound 58) may decompose under reaction conditions, leading to lower yields (~35%) .

Phosphonate Effects : Compound 104’s phosphoryl group introduces distinct NMR splitting patterns (J = 23.5 Hz) and higher yields (59%) due to stabilized intermediates .

Positional Isomerism : The meta-CF3 isomer (CAS 887580-44-1) lacks steric hindrance compared to the target’s ortho-CF3 group, suggesting divergent reactivity and applications .

Chiral Complexity : The S-enantiomer (CAS 1416797-03-9) highlights the importance of stereochemistry in optimizing pharmacological profiles .

Biological Activity

Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H18F3N3O2
  • Molecular Weight : 345.36 g/mol
  • CAS Number : 193902-87-3

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For example, derivatives containing azetidine rings have shown inhibition of various cancer cell lines, primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action :
    • The compound may inhibit key kinases involved in tumor growth, such as c-Met and VEGFR-2. These kinases are critical for angiogenesis and metastasis in cancer cells.
    • In vitro studies demonstrated that related compounds had IC50 values ranging from 0.005 µM to 1.46 µM against these targets, indicating potent activity .
  • Case Studies :
    • A study involving azetidine derivatives showed that modifications at the phenyl ring significantly impacted their antitumor potency. The introduction of trifluoromethyl groups enhanced their inhibitory effects on cancer cell lines .

Neuroprotective Effects

Emerging research suggests that similar compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Mechanism of Action :
    • Compounds with azetidine structures have been reported to exhibit GABAergic activity, which can protect neurons from excitotoxicity.
    • A study highlighted that specific derivatives could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
  • Case Studies :
    • In animal models, certain azetidine derivatives demonstrated reduced cognitive decline and neuroinflammation, supporting their potential as neuroprotective agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles is crucial for evaluating the therapeutic potential of this compound.

  • Absorption and Distribution : The lipophilic nature due to the trifluoromethyl group suggests good absorption through biological membranes.
  • Metabolism : Initial studies indicate that this compound undergoes metabolic transformations primarily via cytochrome P450 enzymes.
  • Toxicity : Preliminary toxicity assessments show low acute toxicity levels; however, long-term studies are necessary to fully understand the safety profile .

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